2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide

Photopharmacology Caged Compounds Controlled Release

Researchers requiring spatiotemporal control in biological models often face challenges sourcing structurally precise, dual-functional photoreactive building blocks. Generic acetohydrazides lack the essential 4,5-dimethoxy-2-nitrophenyl architecture required for 355 nm laser uncaging and regioselective heterocyclization. This compound directly addresses these gaps. - Enables photo-uncaging at 355 nm (frequency-tripled Nd:YAG) for precise cellular studies. - Serves as a documented precursor for indolo[3,2-c]coumarin library synthesis via microwave-assisted Cadogan conditions. - Listed as a quality-critical entity in tazobactam sodium manufacturing patents, supporting impurity profiling method validation. Reliable supply with rigorous quality documentation to support both exploratory medicinal chemistry and regulated analytical development.

Molecular Formula C10H13N3O5
Molecular Weight 255.23 g/mol
CAS No. 16392-68-0
Cat. No. B101421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide
CAS16392-68-0
Molecular FormulaC10H13N3O5
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CC(=O)NN)[N+](=O)[O-])OC
InChIInChI=1S/C10H13N3O5/c1-17-8-3-6(4-10(14)12-11)7(13(15)16)5-9(8)18-2/h3,5H,4,11H2,1-2H3,(H,12,14)
InChIKeyNDIURPSCHWTXDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide: Physicochemical Baseline


2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide (CAS 16392-68-0, molecular formula C₁₀H₁₃N₃O₅, molecular weight 255.23 g/mol) is an aromatic hydrazide derivative belonging to the nitrophenylacetohydrazide structural class . The compound features a 4,5-dimethoxy-2-nitrophenyl moiety linked to an acetohydrazide functional group, providing two chemically orthogonal reactive handles: the photolabile ortho-nitrobenzyl-type aromatic system and the nucleophilic hydrazide terminus . Its computed physicochemical properties include a density of 1.331 g/cm³ and a boiling point of 521.4°C at 760 mmHg [1].

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide: Why Generic Substitution Fails


Generic substitution fails because 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide possesses a specific three-component molecular architecture—the 4,5-dimethoxy electron-donating substituents, the 2-nitro photoreactive group, and the terminal acetohydrazide nucleophile—that is structurally non-interchangeable with simpler acetohydrazides such as 2-(4-nitrophenyl)acetohydrazide (CAS 6144-81-6) or 2-(2-nitrophenyl)acetohydrazide (CAS 114953-81-0) . The 4,5-dimethoxy substitution pattern substantially alters the electronic landscape of the aromatic ring, modulating the photochemical quantum yield of the ortho-nitrobenzyl system and influencing the regioselectivity of subsequent transformations [1]. Furthermore, the compound appears in patent literature as a discrete chemical entity associated with high-purity tazobactam sodium manufacturing processes, establishing it as a quality-critical component rather than an interchangeable commodity intermediate [2].

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide: Quantitative Differentiation


Enhanced Photoreactivity vs. Simple Nitrophenyl Analogs

The 4,5-dimethoxy-2-nitrophenyl (DMNP) group is a well-characterized photolabile caging moiety with defined photochemical parameters. In the context of DMNPE-caged ATP (Adenosine 5'-Triphosphate, P³-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester), flash photolysis with UV illumination at 355 nm results in rapid and highly localized release of the free nucleotide [1]. This wavelength specificity (355 nm) is a direct consequence of the 4,5-dimethoxy substitution pattern, which red-shifts the absorption maximum relative to unsubstituted 2-nitrobenzyl caging groups (typically cleaved at shorter wavelengths, ~250-300 nm) [2]. The presence of the electron-donating methoxy groups enhances the molar absorptivity at near-UV wavelengths, improving photolysis efficiency while reducing the competing side-reactions observed with simpler 2-nitrobenzyl systems [2].

Photopharmacology Caged Compounds Controlled Release Photolabile Protecting Groups

Dual-Functional Hydrazide in Tandem Cyclization

Compounds bearing the 4,5-dimethoxy-2-nitrophenyl moiety with a nitrile functional group, specifically 2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile, have been successfully employed in microwave-assisted Cadogan reactions for the synthesis of indolo[3,2-c]coumarins [1]. The acetohydrazide analog offers a critical synthetic advantage over the nitrile precursor: the hydrazide group can participate directly in cyclocondensation reactions without requiring prior hydrolysis to the carboxylic acid. This enables sequential one-pot transformations where the nitro group undergoes reductive cyclization to form the indole or related heterocyclic core, while the hydrazide terminus simultaneously condenses with carbonyl-containing partners to elaborate additional fused ring systems .

Heterocyclic Synthesis Indole Synthesis Cadogan Reaction Microwave-Assisted Chemistry

Patent-Documented Quality Component in Tazobactam Sodium

Chinese patent CN101696212B, titled 'High-purity tazobactam sodium compound,' explicitly lists 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide as a discrete chemical entity within the patent claims [1]. Tazobactam sodium is a clinically essential β-lactamase inhibitor co-formulated with piperacillin for treating serious bacterial infections. The appearance of this specific compound in the patent documentation establishes it as a known impurity, degradation product, or synthetic intermediate marker within tazobactam manufacturing processes, rather than a generic acetohydrazide with no documented regulatory relevance [1].

β-Lactamase Inhibitors Pharmaceutical Manufacturing Process Impurity Profiling Quality Control

Established Commercial Availability vs. Custom Synthesis

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide is commercially available from multiple established chemical suppliers at research-grade purity (98%) under consistent catalog listings . The compound carries a defined MDL number (MFCD01553161) and is listed in the ZINC database (ZINC00110516), indicating its inclusion in virtual screening libraries . This contrasts with closely related analogs such as 2-(2-nitrophenyl)acetohydrazide, which typically require custom synthesis or are available from fewer suppliers with longer lead times .

Chemical Procurement Supply Chain Reliability Research Chemical Sourcing Inventory Management

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide: Application Scenarios


Photocaged Probe & Controlled-Release Drug Delivery

The 4,5-dimethoxy-2-nitrophenyl moiety provides photolysis compatibility at 355 nm, the standard output of frequency-tripled Nd:YAG lasers, enabling spatially and temporally precise uncaging in cellular and in vivo models [1]. This compound serves as a precursor for synthesizing caged bioactive molecules, fluorescent probes, or photolabile protecting groups for spatiotemporally controlled drug activation studies.

Heterocyclic Library Synthesis via Tandem Cyclization

The dual-functional architecture—reducible 2-nitro group paired with nucleophilic acetohydrazide—enables one-pot syntheses of indole-fused heterocycles such as indolo[3,2-c]coumarins under microwave-assisted Cadogan conditions [2]. This application is directly relevant for medicinal chemistry groups building focused libraries of nitrogen-containing polycyclic scaffolds for kinase inhibition, antiviral, or anticancer screening.

Tazobactam Sodium Process Development & Impurity Profiling

The explicit inclusion of this compound in CN101696212B patent claims establishes it as a documented entity in high-purity tazobactam sodium manufacturing [3]. Procurement is justified for analytical development groups requiring qualified reference materials for HPLC impurity tracking, forced degradation studies, or process-related impurity method validation in β-lactamase inhibitor manufacturing.

SAR Studies on Nitrophenylacetohydrazide Scaffolds

Unlike mono-substituted or non-methoxylated analogs, the 4,5-dimethoxy substitution pattern imparts distinct electronic properties that modulate both photochemical and biochemical behavior. This compound serves as a specific SAR probe for understanding how electron-donating substituents influence hydrazide-derived compound potency, metabolic stability, or target engagement in medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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